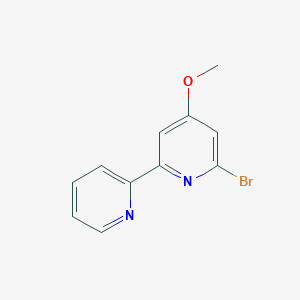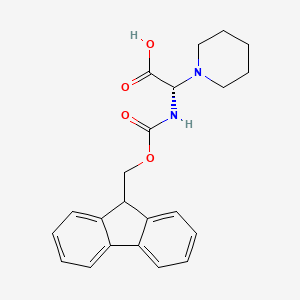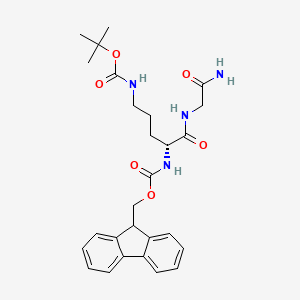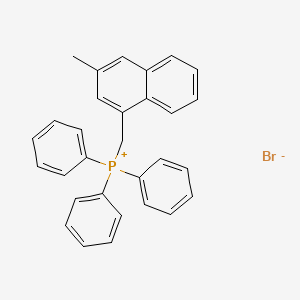![molecular formula C13H17N3OS B13139582 2-{4-[(4-Amino-2-Methylpyrimidin-5-Yl)methyl]-3-Methylthiophen-2-Yl}ethanol](/img/structure/B13139582.png)
2-{4-[(4-Amino-2-Methylpyrimidin-5-Yl)methyl]-3-Methylthiophen-2-Yl}ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-((4-amino-2-methylpyrimidin-5-yl)methyl)-3-methylthiophen-2-yl)ethanol is an organic compound that belongs to the class of aminopyrimidines and derivatives This compound features a complex structure with a pyrimidine ring, a thiophene ring, and an ethanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((4-amino-2-methylpyrimidin-5-yl)methyl)-3-methylthiophen-2-yl)ethanol typically involves multiple steps. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the thiophene ring and the ethanol group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and pH, is crucial to achieve consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-(4-((4-amino-2-methylpyrimidin-5-yl)methyl)-3-methylthiophen-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the functional groups on the pyrimidine or thiophene rings.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
科学的研究の応用
2-(4-((4-amino-2-methylpyrimidin-5-yl)methyl)-3-methylthiophen-2-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-((4-amino-2-methylpyrimidin-5-yl)methyl)-3-methylthiophen-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The amino group on the pyrimidine ring can form hydrogen bonds with enzymes or receptors, influencing their activity. The thiophene ring may also play a role in the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 4-amino-2-methylpyrimidin-5-yl)methyl dihydrogen phosphate
- 4-amino-5-(aminomethyl)-2-methylpyrimidine
- 2-amino-5-methylpyridine
Uniqueness
Compared to similar compounds, 2-(4-((4-amino-2-methylpyrimidin-5-yl)methyl)-3-methylthiophen-2-yl)ethanol is unique due to the presence of both a thiophene ring and an ethanol group
特性
分子式 |
C13H17N3OS |
|---|---|
分子量 |
263.36 g/mol |
IUPAC名 |
2-[4-[(4-amino-2-methylpyrimidin-5-yl)methyl]-3-methylthiophen-2-yl]ethanol |
InChI |
InChI=1S/C13H17N3OS/c1-8-11(7-18-12(8)3-4-17)5-10-6-15-9(2)16-13(10)14/h6-7,17H,3-5H2,1-2H3,(H2,14,15,16) |
InChIキー |
HLBXMICRXICHJQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC=C1CC2=CN=C(N=C2N)C)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






phosphanium bromide](/img/structure/B13139527.png)
![11-Bromo-22-butoxy-7,18-bis(2-ethylhexyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13139530.png)


![2'-((9H-fluoren-2-ylamino)carbonyl)[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13139541.png)
![Benzenesulfonamide,N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)-4-nitro-](/img/structure/B13139543.png)
![tert-Butyl 6-((tert-butyldimethylsilyl)oxy)-2-nitro-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate](/img/structure/B13139549.png)



